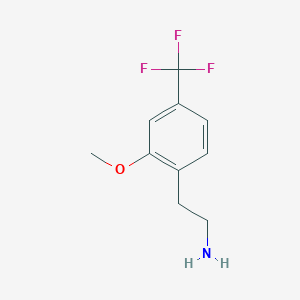
2-(2-Methoxy-4-(trifluoromethyl)phenyl)ethanamine
Cat. No. B8352902
M. Wt: 219.20 g/mol
InChI Key: NVQMGFPZIKSOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096567B2
Procedure details


A portion of lithium borohydride (0.458 g, 21.0 mmol) was diluted with THF (30 mL) followed by the dropwise addition of chlorotrimethylsilane (5.34 ml, 42.1 mmol). After stirring for 15 minutes, argon was bubbled through the reaction mixture for 2 minutes to eliminate trimethylsilane present in the reaction. (E)-2-methoxy-1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (1.3 g, 5.26 mmol) was added portionwise (gas evolution occurred). The reaction was heated to reflux for 2 hours, cooled to 0° C. and carefully quenched with methanol (8 mL). The reaction mixture was concentrated, diluted with dichloromethane and 20% aqueous KOH. The layers were separated and the organic layer was dried over sodium sulfate, filtered and concentrated to yield 2-(2-methoxy-4-(trifluoromethyl)phenyl)ethanamine (1.1 g, 5.02 mmol, 95.4% yield).



Quantity
1.3 g
Type
reactant
Reaction Step Three

Yield
95.4%
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Li+].Cl[Si](C)(C)C.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][C:11]=1/[CH:20]=[CH:21]/[N+:22]([O-])=O>C1COCC1>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([C:16]([F:17])([F:19])[F:18])[CH:13]=[CH:12][C:11]=1[CH2:20][CH2:21][NH2:22] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.458 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
5.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)C(F)(F)F)\C=C\[N+](=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
argon was bubbled through the reaction mixture for 2 minutes
|
|
Duration
|
2 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched with methanol (8 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with dichloromethane and 20% aqueous KOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC(=C1)C(F)(F)F)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.02 mmol | |
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 95.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
